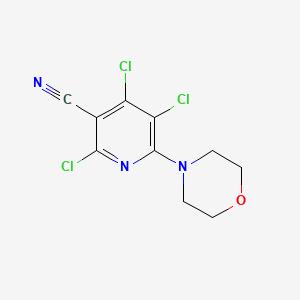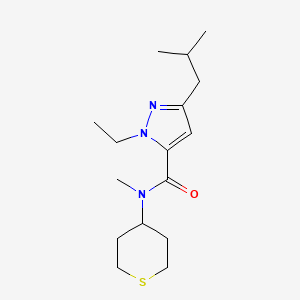
N-(2-chloro-4,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide, also known as cloquintocet-mexyl, is a synthetic compound that belongs to the family of herbicides. The compound is widely used as a selective herbicide for controlling grassy weeds in wheat and barley crops. In recent years, the compound has gained attention in scientific research due to its potential applications in the field of medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide-mexyl involves the inhibition of acetyl-CoA carboxylase (ACC), which is a key enzyme involved in fatty acid biosynthesis. The inhibition of ACC leads to the accumulation of malonyl-CoA, which in turn inhibits fatty acid oxidation. This results in the depletion of energy reserves in the target cells, leading to their death.
Biochemical and Physiological Effects:
Cloquintocet-mexyl has been shown to have a number of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to regulate the expression of genes involved in cell growth and differentiation. In addition, the compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cloquintocet-mexyl has several advantages for lab experiments. The compound is readily available and can be synthesized using well-established methods. It is also stable and has a long shelf-life. However, the compound has some limitations. It is toxic and may require special handling procedures. In addition, the compound may have off-target effects, which may complicate its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-chloro-4,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide-mexyl. One potential area of research is the development of new derivatives of the compound with improved properties. Another area of research is the study of the compound's effects on stem cells and its potential applications in regenerative medicine. Additionally, the compound's anti-inflammatory and anti-cancer properties could be further explored for potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide-mexyl involves the reaction of 2-chloro-4,6-dimethylaniline with 4-nitrophenoxyacetic acid under controlled conditions. The resulting product is then subjected to methylation using dimethyl sulfate to obtain N-(2-chloro-4,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide-mexyl. The synthesis method is well-established and has been extensively studied in the literature.
Aplicaciones Científicas De Investigación
Cloquintocet-mexyl has been studied extensively for its potential applications in the field of medicine and biochemistry. The compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential to regulate the growth and differentiation of stem cells.
Propiedades
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-7-11(2)16(14(17)8-10)18-15(20)9-23-13-5-3-12(4-6-13)19(21)22/h3-8H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZUIFLFHJBMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3,4-dimethoxyphenyl)ethanethioyl]morpholine](/img/structure/B5683698.png)

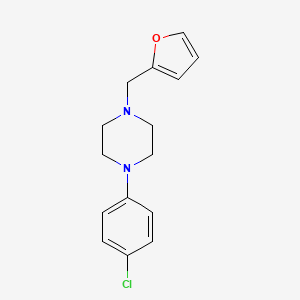
![N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5683710.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5683712.png)

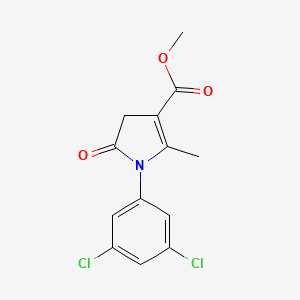
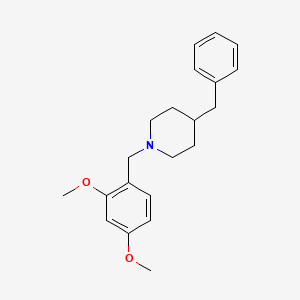
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidine](/img/structure/B5683733.png)
![3-tert-butyl-7-(3-nitrophenyl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one](/img/structure/B5683741.png)
![2-[4-(dimethylamino)benzylidene]quinuclidin-3-one](/img/structure/B5683750.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B5683757.png)
